molecular formula C25H17ClF2N2O2 B5908390 2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate

2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate

Cat. No. B5908390
M. Wt: 450.9 g/mol
InChI Key: ULPQGOMRMNCBMS-HZHRSRAPSA-N
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Description

2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of their growth. It is also believed to have neuroprotective properties, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. It also inhibits the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, it has been shown to have neuroprotective properties, which can help in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has neuroprotective properties, which can be useful in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the research on 2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate. One area of research is the optimization of its synthesis method for higher yields and purity. Another area of research is the development of new analogs of this compound with improved anti-cancer and neuroprotective properties. Additionally, further studies are needed to determine its safety profile and potential side effects, as well as its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of 2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate can be achieved through a series of chemical reactions. The starting materials for the synthesis are 2-chlorobenzylamine, 4-fluorobenzaldehyde, and 4-fluorobenzoic acid. The reaction involves the formation of an imidazole ring, and the final product is obtained through a vinyl substitution reaction. The synthesis of this compound has been reported in several research papers, and the method has been optimized for higher yields and purity.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF2N2O2/c26-22-4-2-1-3-19(22)16-30-14-13-29-24(30)15-23(17-5-9-20(27)10-6-17)32-25(31)18-7-11-21(28)12-8-18/h1-15H,16H2/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPQGOMRMNCBMS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=CN=C2/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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